molecular formula C19H22Cl2N2O2 B103208 Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride CAS No. 18940-64-2

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride

Cat. No. B103208
CAS RN: 18940-64-2
M. Wt: 381.3 g/mol
InChI Key: WBINHBBXHPAWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 446.4 g/mol. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is used in various research studies due to its unique properties and mechanism of action.

Mechanism Of Action

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also reduces the aggregation of amyloid beta in Alzheimer's disease by binding to the protein and preventing it from forming toxic aggregates.

Biochemical And Physiological Effects

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have minimal toxicity and side effects in laboratory experiments. It does not affect normal cell growth and does not induce apoptosis in healthy cells. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have a high affinity for its target enzymes and proteins, making it an effective inhibitor.

Advantages And Limitations For Lab Experiments

One of the advantages of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in laboratory experiments is its high specificity and selectivity for its target enzymes and proteins. It also has minimal toxicity and side effects, making it a safe compound to use in research studies. One of the limitations of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is its high cost and limited availability.

Future Directions

There are several future directions for research involving Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride. One area of research is the use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another area of research is the development of new derivatives of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride with improved specificity and selectivity for their target enzymes and proteins. Finally, research can be conducted to explore the potential use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in combination with other compounds to enhance its efficacy in treating various diseases.

Synthesis Methods

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of o-chlorobenzyl chloride with piperazine to form 1-(o-chlorobenzyl)piperazine. The second step involves the reaction of 1-(o-chlorobenzyl)piperazine with o-methoxybenzoyl chloride to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-. Finally, the hydrochloride salt is added to Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)- to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride.

Scientific Research Applications

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has various applications in scientific research. It has been used in the study of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid beta in Alzheimer's disease.

properties

CAS RN

18940-64-2

Product Name

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H

InChI Key

WBINHBBXHPAWPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl

Other CAS RN

18940-64-2

synonyms

1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride

Origin of Product

United States

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